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3a,4-Dihydropentalene-2,5(1H,3H)-dione

Cat. No.: B14016439
CAS No.: 89448-10-2
M. Wt: 136.15 g/mol
InChI Key: GTHNFIRTTOYLNX-UHFFFAOYSA-N
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Description

Historical Perspectives on Pentalene (B1231599) Chemistry and its Derivatives

The chemistry of pentalene has intrigued chemists for decades, primarily due to its electronic structure. As a planar, bicyclic hydrocarbon with 8 π-electrons, pentalene is a classic example of an antiaromatic compound. This antiaromaticity renders the parent molecule highly reactive, and it readily dimerizes at temperatures above -196 °C.

Theoretical interest in pentalene long preceded its actual synthesis. A major breakthrough occurred in 1962 with the isolation of dilithium (B8592608) pentalenide. By adding two electrons to the pentalene system, a stable, planar 10 π-electron aromatic dianion is formed, analogous to the cyclooctatetraene (B1213319) dianion. This pentalenide dianion proved to be a valuable ligand in organometallic chemistry, capable of forming stable complexes with various metals.

The neutral pentalene molecule remained elusive until 1997, when it was successfully isolated in a matrix. Prior to this, in 1973, a thermally stable derivative, 1,3,5-tri-tert-butylpentalene, was synthesized, demonstrating that bulky substituents could sterically protect the reactive pentalene core and prevent dimerization. Dihydropentalenes are frequently used as stable precursors that can be converted to the corresponding pentalene or pentalenide systems. nih.gov

Significance of Bicyclic Diones in Organic Chemistry Research

Bicyclic compounds, which feature two joined rings, are ubiquitous in nature and synthetic chemistry. fiveable.me Bicyclic diones, specifically those containing the bicyclo[3.3.0]octane skeleton (a fused cyclopentane (B165970) ring system), are of particular importance as synthetic intermediates. researchgate.net This structural motif is a core component of numerous natural products, including terpenes and alkaloids, conferring unique structural and functional properties. fiveable.me

The rigid, three-dimensional structure of bicyclic diones makes them valuable chiral building blocks in asymmetric synthesis. researchgate.net The synthesis of enantiomerically pure natural products often relies on intermediates derived from chiral bicyclo[3.3.0]octane diones. researchgate.net The construction of these bicyclic systems can be achieved through a variety of synthetic methods, including:

Intramolecular Cyclizations: Reactions such as the Dieckmann condensation can be used to form the fused ring system from acyclic precursors. researchgate.net

Michael-type Reactions: Intramolecular Michael additions are also employed to construct the bicyclic framework. rsc.org

Photochemical Rearrangements: Complex bicyclic systems can be rearranged under photolytic conditions to yield bicyclo[3.3.0]octane dione (B5365651) derivatives. thieme-connect.com

Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for forming cyclic and bicyclic systems, which can then be further functionalized. pearson.commasterorganicchemistry.com

The unique stereochemical properties and reactivity of bicyclic diones make them versatile scaffolds for creating molecular diversity in medicinal chemistry and for developing novel materials. fiveable.mersc.org

Overview of the Research Landscape for 3a,4-Dihydropentalene-2,5(1H,3H)-dione

Specific research literature focusing exclusively on this compound is limited. However, extensive research exists on closely related analogues, particularly those based on the bicyclo[3.3.0]octane dione framework. The systematic name for this parent structure is cis-Bicyclo[3.3.0]octane-3,7-dione. This and other related diones serve as important reference points for understanding the potential properties and reactivity of the target compound.

Chiral derivatives of bicyclo[3.3.0]octane-2,6-dione are noted for their utility as intermediates in the asymmetric synthesis of enantiomerically pure natural products. researchgate.net The synthesis of various bicyclo[3.3.0]octane dione systems has been reported through methods such as the Dieckmann condensation of tetraesters and the photolytic rearrangement of bicyclo[3.2.1]octenediones. researchgate.netthieme-connect.com These compounds are valued for their C2-symmetric structure, which is a desirable feature in many synthetic applications.

Given the established importance of the bicyclo[3.3.0]octane dione scaffold, this compound represents a potentially valuable, albeit under-researched, building block in organic synthesis. The presence of both ketone functionalities and latent unsaturation suggests it could be a versatile precursor for more complex polycyclic systems.

Below is a data table of closely related, well-documented bicyclic dione analogues.

Compound NameSystematic NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
cis-Tetrahydropentalene-2,5(1H,3H)-dionecis-Bicyclo[3.3.0]octane-3,7-dione51716-63-3C₈H₁₀O₂138.16
Bicyclo[3.3.0]octane-2,6-dioneBicyclo[3.3.0]octane-2,6-dione74513-16-9C₈H₁₀O₂138.16
Bicyclo[3.3.0]octa-3,7-diene-2,6-dioneBicyclo[3.3.0]octa-3,7-diene-2,6-dioneNot AvailableC₈H₆O₂134.13

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B14016439 3a,4-Dihydropentalene-2,5(1H,3H)-dione CAS No. 89448-10-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89448-10-2

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

1,3,3a,4-tetrahydropentalene-2,5-dione

InChI

InChI=1S/C8H8O2/c9-7-1-5-2-8(10)4-6(5)3-7/h1,6H,2-4H2

InChI Key

GTHNFIRTTOYLNX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)C=C2CC1=O

Origin of Product

United States

Nomenclature and Foundational Structural Considerations of 3a,4 Dihydropentalene 2,5 1h,3h Dione

Systematic IUPAC Nomenclature

The systematic name for 3a,4-Dihydropentalene-2,5(1H,3H)-dione, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is cis-Bicyclo[3.3.0]oct-1(5)-ene-3,7-dione . This name is derived by considering the parent bicyclic alkane, which is bicyclo[3.3.0]octane. The numbers in the brackets indicate the number of carbon atoms in each of the three bridges connecting the two bridgehead carbon atoms (in this case, three carbons in each of the two main bridges and zero carbons in the direct bridge between the bridgehead atoms).

The term "cis" specifies the stereochemistry at the ring junction, indicating that the two hydrogen atoms on the bridgehead carbons (3a and 6a) are on the same side of the molecule. The "-1(5)-ene" suffix denotes the presence of a double bond between carbons 1 and 5. The "-3,7-dione" suffix indicates the presence of two ketone groups at positions 3 and 7 of the bicyclic system. The locants (1H, 3H) in the common name indicate the presence of hydrogens at these positions.

ComponentDescription
Bicyclo[3.3.0]octane The parent saturated bicyclic hydrocarbon with two fused five-membered rings.
cis- Denotes the stereochemistry at the ring junction, with the bridgehead hydrogens on the same face of the ring system.
-1(5)-ene Indicates a double bond between the carbon atoms at positions 1 and 5.
-3,7-dione Specifies the locations of the two ketone functional groups.

Stereochemical Aspects and Isomerism within the Dihydropentalene-dione Framework

The dihydropentalene-dione framework can exhibit several forms of isomerism, primarily stereoisomerism, due to the presence of chiral centers and the geometry of the ring fusion.

Cis and Trans Isomerism: The fusion of the two five-membered rings in the bicyclo[3.3.0]octane system can be either cis or trans. The cis-fused isomer is significantly more stable and common, as the trans-fused configuration would introduce a high degree of ring strain. The trans-fused bicyclo[3.3.0]octane skeleton is known to be a highly strained molecular system. acs.org For this compound, the cis configuration is the implied and more stable isomer.

Enantiomers: The cis-fused bicyclo[3.3.0]octane ring system is chiral. Therefore, cis-3a,4-Dihydropentalene-2,5(1H,3H)-dione can exist as a pair of enantiomers: (3aR,6aS) and (3aS,6aR). The presence of multiple stereogenic centers in derivatives of bicyclo[3.3.0]octane makes them valuable intermediates in asymmetric synthesis. researchgate.net

Different isomers of dihydropentalene-dione exist, such as 3a,6a-dihydropentalene-1,4-dione, which has a different placement of the double bond and carbonyl groups. nih.gov The specific arrangement of functional groups and double bonds significantly influences the electronic properties and reactivity of the molecule. For instance, fluorinated dihydropentalene-1,4-diones have been investigated as strong electron-accepting units in organic semiconductors. nih.gov

Isomer TypeDescriptionExample in Dihydropentalene-dione Framework
Constitutional Isomerism Compounds with the same molecular formula but different connectivity of atoms.This compound vs. 3a,6a-Dihydropentalene-1,4-dione
Stereoisomerism (Cis/Trans) Isomers with the same connectivity but different spatial arrangements of atoms due to restricted rotation.cis-Bicyclo[3.3.0]octane ring fusion (more stable) vs. trans-Bicyclo[3.3.0]octane ring fusion (highly strained)
Stereoisomerism (Enantiomers) Non-superimposable mirror images.The (3aR,6aS) and (3aS,6aR) forms of the cis-fused molecule.

Conformational Analysis of the Bicyclic Ring System

The bicyclo[3.3.0]octane ring system, which forms the core of this compound, is composed of two fused cyclopentane (B165970) rings. The conformational behavior of this system is dictated by the flexibility of the five-membered rings.

Each cyclopentane ring in the bicyclo[3.3.0]octane framework can adopt various non-planar conformations to relieve torsional strain. The most common conformations are the envelope (C_s) and twist (C_2) forms. In the fused system, the conformations of the two rings are interdependent.

X-ray crystallographic studies of derivatives of bicyclo[3.3.0]octane have shown that the cyclopentane rings often adopt an endo conformation. rsc.orgrsc.org In this conformation, the "flap" of the envelope is bent towards the other ring. This can lead to transannular interactions, which are interactions between non-adjacent atoms within the ring system. Force-field calculations have confirmed the inherent stability of the endo conformation for the bicyclo[3.2.0]heptane system, which is structurally related. rsc.org

Synthetic Methodologies for 3a,4 Dihydropentalene 2,5 1h,3h Dione and Its Analogues

Strategic Annulation Reactions for Dihydropentalene Core Formation

Annulation, the formation of a ring onto a pre-existing molecule, is a cornerstone in the synthesis of dihydropentalene systems. These strategies typically involve the sequential or concerted formation of two new bonds to construct the second five-membered ring.

Cycloaddition Approaches

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, offer a powerful and often stereocontrolled route to the bicyclo[3.3.0]octane skeleton. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, though other cycloadditions like [3+2] are also employed.

For instance, the reaction of cyclopentadiene (B3395910) with various dienophiles can lead to precursors that are subsequently converted into the dihydropentalene-dione core. While direct cycloaddition to form the dione (B5365651) is less common, these approaches are instrumental in setting up the necessary stereochemistry and functionality for subsequent ring-closing steps. In some cases, Lewis acid catalysis is required to facilitate these reactions, particularly with less reactive dienes.

Intramolecular Condensation Reactions

A highly effective and widely used method for constructing the dihydropentalene core is a two-step sequence involving a Michael addition followed by an intramolecular condensation. nih.gov This approach has proven robust for the synthesis of various tetra-arylated 1,2-dihydropentalenes. nih.gov

The general mechanism begins with the base-catalyzed Michael (or conjugate) addition of a cyclopentadiene derivative to an α,β-unsaturated ketone (an enone). nih.gov Pyrrolidine is often a superior base for this transformation as it can activate both substrates: it deprotonates the cyclopentadiene to increase its nucleophilicity while forming a more electrophilic iminium ion with the enone. nih.gov The resulting intermediate, a 1,5-dicarbonyl compound or its equivalent, then undergoes an intramolecular aldol-type condensation to form the second five-membered ring, which upon dehydration, yields the dihydropentalene system. nih.govacs.org This transition metal-free method is notable for its simplicity and good yields. nih.gov

Cyclopentadiene DerivativeEnone DerivativeBase/ConditionsYield of DihydropentaleneReference
1,4-Diphenylcyclopenta-1,3-diene1,3-Diphenylprop-2-en-1-one (Chalcone)Pyrrolidine, Toluene/MeOH, 70°C83% acs.org
1,4-Diphenylcyclopenta-1,3-diene1,3-Di-p-tolylprop-2-en-1-onePyrrolidine, Toluene/MeOH, 70°C66% nih.gov
1,4-Di-p-tolylcyclopenta-1,3-diene1,3-Di-p-tolylprop-2-en-1-onePyrrolidine, Toluene/MeOH, 75°CNot specified, but successful nih.gov
1,4-Bis(3,5-dimethylphenyl)cyclopenta-1,3-diene1,3-Bis(3,5-dimethylphenyl)prop-2-en-1-onePyrrolidine, Toluene/MeOH, 75°C35% nih.gov

Transition Metal-Mediated and Catalytic Syntheses

Transition metal catalysis provides powerful tools for carbon-carbon bond formation and is particularly effective in constructing complex ring systems. The Pauson-Khand reaction is a prime example, offering a direct route to cyclopentenones, which are key structural elements of dihydropentalene-diones. wikipedia.orgnih.gov

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by a dicobalt octacarbonyl complex. nih.govorganicreactions.org This reaction assembles the five-membered ring in a single, atom-economical step. nih.gov The intramolecular version of this reaction is especially powerful for creating fused bicyclic systems, including the 5,5-fused dihydropentalene core. wikipedia.org While originally requiring stoichiometric amounts of cobalt, catalytic versions using various transition metals like cobalt, rhodium, and palladium have been developed. wikipedia.orgmdpi.com The reaction is highly effective for substrates where the alkene and alkyne are tethered, leading to the formation of fused bicyclic ring systems with high stereoselectivity. wikipedia.orgmdpi.com

Reaction TypeKey ReactantsCatalyst/MediatorProduct CoreReference
Pauson-Khand ReactionAlkene, Alkyne, Carbon MonoxideCo₂(CO)₈ (stoichiometric or catalytic)α,β-Cyclopentenone wikipedia.orgnih.gov
Intramolecular Pauson-KhandEnyne (tethered alkene and alkyne)Co, Rh, or Pd complexesFused bicyclic cyclopentenone mdpi.com
Hetero-Pauson-KhandEnal or Enone (tethered)Cp₂Ti(PMe₃)₂Fused butenolide mdpi.com
Rhodium-Catalyzed CyclizationIntramolecular enyne[(CO)₂RhCl]₂Fused bicyclic system wikipedia.org

Rearrangement-Based Synthetic Pathways to Dihydropentalene-dione Derivatives

Skeletal rearrangements offer non-intuitive yet powerful strategies for synthesizing complex carbocyclic frameworks. These pathways involve the transformation of a more easily accessible ring system into the desired, often more stable, dihydropentalene core through a cascade of bond migrations.

Acid-Catalyzed Rearrangements of Precursor Molecules

Acid-catalyzed rearrangements can be used to convert precursor molecules, such as β,γ-unsaturated ketones or other bicyclic systems, into the thermodynamically stable bicyclo[3.3.0]octane framework. acs.org For example, bicyclo[4.2.0]octane-2,5-diones have been shown to undergo deoxygenative rearrangement when treated with trimethylsilyl (B98337) iodide to yield bicyclo[3.3.0]oct-1(5)-en-2-ones. acs.org Similarly, tricyclic compounds can undergo tandem rearrangements under mild acidic conditions to furnish new bicyclic systems. researchgate.net These reactions proceed through carbocationic intermediates, where the strain of the initial ring system drives the transformation toward the fused five-membered ring structure.

Wagner–Meerwein and Related Rearrangement Cascades

The Wagner-Meerwein rearrangement is a classic carbocation-mediated thieme-connect.dentu.ac.uk-shift of an alkyl, aryl, or hydride group. thieme-connect.de This type of rearrangement is a key step in many complex synthetic sequences leading to the bicyclo[3.3.0]octane skeleton. thieme-connect.de The rearrangement is often initiated by the formation of an electron-deficient center, for instance, by the departure of a leaving group. The subsequent migration of an adjacent bond relieves ring strain or leads to a more stable carbocation, ultimately driving the formation of the pentalene (B1231599) framework from a different bicyclic precursor, such as a bicyclo[3.3.1] system. researchgate.netthieme-connect.de While the cationic nature of the reaction can sometimes limit stereocontrol, it is highly effective for rigid polycyclic systems where the geometry dictates the migration pathway. thieme-connect.de Related transformations, such as semi-pinacol rearrangements, which involve the migration of a group to an adjacent carbon bearing a leaving group, are also employed to achieve similar ring contractions or expansions to access the target scaffold. ntu.ac.uk

Photochemical Approaches for Dihydropentalene Synthesis

Photochemical reactions offer unique pathways to construct strained and complex molecular architectures, often with high degrees of stereocontrol. For the synthesis of the dihydropentalene skeleton, photochemical strategies can provide efficient routes that are not readily accessible through traditional thermal reactions.

One potential photochemical route to the bicyclo[3.3.0]octane framework involves the photooxygenation of a suitable precursor like cis,cis-1,5-cyclooctadiene. This process utilizes singlet oxygen (¹O₂), typically generated by a photosensitizer, which can react with the diene in a [4+2] cycloaddition to form an endoperoxide intermediate.

While the direct photooxygenation of cis,cis-1,5-cyclooctadiene to form a bicyclic endoperoxide that can be converted to 3a,4-dihydropentalene-2,5(1H,3H)-dione is not extensively documented, the principle of using endoperoxides as synthetic intermediates is well-established for other cyclic systems. The hypothetical pathway would involve the formation of a bicyclic peroxide, which upon subsequent reduction and oxidation at the appropriate positions, could yield the target dione. The challenge in this approach lies in controlling the regioselectivity of the oxygenation and the subsequent transformations of the peroxide bridge.

Another theoretical photochemical approach could involve the formation of a cyclopropanone (B1606653) intermediate. Cyclopropanones are highly strained and reactive species that can undergo various ring-opening and rearrangement reactions. A possible strategy would be the photochemical rearrangement of a larger bicyclic system to generate a tricyclic intermediate containing a cyclopropanone ring.

For instance, the photolysis of a suitably substituted tricyclo[3.3.0.02,8]octan-3-one derivative could potentially lead to the formation of the desired bicyclo[3.3.0]octane skeleton through the opening of a cyclopropane (B1198618) ring. However, the specific application of this methodology to produce this compound directly has not been detailed in the available literature. These reactions are often complex and can lead to a mixture of products depending on the reaction conditions and the structure of the starting material.

Synthetic Routes to Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound is crucial for exploring their chemical space and for their application as precursors in the synthesis of polyquinanes and other complex natural products. umich.eduresearchgate.net Various methods have been developed for the preparation of these analogues, with the Weiss-Cook reaction being a prominent and versatile approach. orgsyn.org This reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetone-1,3-dicarboxylate.

The following table summarizes the synthesis of several substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives, showcasing the versatility of established synthetic routes.

SubstituentStarting MaterialsReagents and ConditionsYield (%)Reference
1,5-Dimethyl2,3-Butanedione, Dimethyl 1,3-acetonedicarboxylateAqueous bufferNot specified orgsyn.org
1-MethylPyruvaldehyde, Dimethyl 1,3-acetonedicarboxylateAqueous bufferNot specified orgsyn.org
1-PhenylPhenylglyoxal, Dimethyl 1,3-acetonedicarboxylateAqueous bufferNot specified orgsyn.org
1-CarbomethoxyDimethyl 2,3-dioxosuccinate, Dimethyl 1,3-acetonedicarboxylateAqueous bufferNot specified orgsyn.org

Reaction Chemistry and Mechanistic Investigations of the Dihydropentalene Dione System

Deprotonative Metalation and Anion Formation

The acidic protons alpha to the carbonyl groups in bicyclic diones are key to their reactivity, allowing for the formation of enolate anions. These anions are powerful nucleophiles and central to many of the transformations of this class of compounds.

Generation of Hydropentalenide and Pentalenide Complexes

In the context of dihydropentalene systems lacking the dione (B5365651) functionality, deprotonation with alkali metal bases is a common method to generate hydropentalenide and pentalenide complexes. For instance, treatment of dihydropentalene precursors with one equivalent of a moderately strong base can yield the monoanionic hydropentalenide. A subsequent deprotonation with a stronger base can then lead to the dianionic pentalenide.

For the dione system, deprotonation occurs at the α-carbons to the carbonyl groups, forming enolates. The generation of a bis-enolate from cis-bicyclo[3.3.0]octane-3,7-dione derivatives has been documented. This is typically achieved using strong bases such as lithium diisopropylamide (LDA) or sodium hydride. The resulting bis-enolate is a potent intermediate for further reactions. The presence of the double bond in 3a,4-dihydropentalene-2,5(1H,3H)-dione would introduce allylic protons, which are also susceptible to deprotonation, potentially leading to a more complex mixture of anionic species or a delocalized conjugated system.

Stability and Solvent Effects on Anionic Species

The stability of the anionic species generated from dihydropentalene systems is influenced by factors such as the nature of the counterion and the solvent. In coordinating solvents like tetrahydrofuran (B95107) (THF), pyridine, or dimethyl sulfoxide (B87167) (DMSO), solvent-separated ion pairs are often formed, which can influence the reactivity of the anion.

For the enolates of cis-bicyclo[3.3.0]octane-3,7-dione, stability is a key factor in their synthetic utility. The choice of solvent can impact the aggregation state and reactivity of these enolates. Polar aprotic solvents are generally favored for such reactions. The delocalization of the negative charge in the enolate system contributes to its stability. In the case of the unsaturated dione, the potential for extended conjugation in the resulting anion would be expected to further enhance its stability.

Reactivity Profiles of the Dihydropentalene-dione Core

The dione functionality dominates the reactivity of the dihydropentalene-dione core, providing sites for both electrophilic and nucleophilic attack.

Electrophilic Addition Reactions

The enolates generated from cis-bicyclo[3.3.0]octane-3,7-dione are strong nucleophiles and readily react with a variety of electrophiles. Alkylation reactions, for example, have been demonstrated where the enolate attacks an alkyl halide. The regioselectivity of these additions can be influenced by steric and electronic factors. For the unsaturated dione, electrophilic attack could potentially occur at the enolate carbon or at the double bond, leading to a more diverse range of products.

Nucleophilic Reactivity and Condensation Pathways

The carbonyl carbons of the dione are electrophilic and susceptible to attack by nucleophiles. This reactivity is central to condensation reactions. The Weiss-Cook reaction, a condensation of a 1,2-dicarbonyl compound with two equivalents of an acetonedicarboxylate, is a classic method for synthesizing the cis-bicyclo[3.3.0]octane-3,7-dione skeleton and highlights the propensity of these systems to undergo condensation pathways. orgsyn.orgacs.org This involves a sequence of Michael and aldol-type reactions.

Furthermore, derivatives of cis-bicyclo[3.3.0]octane-3,7-dione have been shown to undergo reactions with various nucleophiles, including phosphorus ylides in Wittig-type reactions. scinito.ai Aldol-type condensations, both intramolecular and intermolecular, are also characteristic reactions of this dione system, leading to the formation of more complex polycyclic structures. ucl.ac.uk

Intramolecular Transformations and Rearrangement Mechanisms

Thermal Decarbonylation Processes

The thermal extrusion of carbon monoxide from cyclic ketones is a well-documented process, often proceeding through a Norrish Type I cleavage to form a diradical intermediate. In the case of bicyclic systems like this compound, the stability and subsequent reaction pathways of this diradical are of significant interest.

While specific studies on the thermal decarbonylation of this compound are not extensively reported, the behavior of analogous bicyclic ketones provides a basis for predicting its reactivity. The reaction is anticipated to proceed through the cleavage of one of the α-C-C bonds adjacent to a carbonyl group. The resulting diradical intermediate can then undergo several competing reactions, including disproportionation, cyclization to form a new strained ring system, or loss of a second molecule of carbon monoxide.

In related bicyclo[3.3.0]octane systems, thermal decarbonylation has been shown to be a challenging reaction, often requiring high temperatures and proceeding with the formation of complex product mixtures. The stability of the bicyclic framework can hinder the fragmentation process. However, the presence of the double bond and the second carbonyl group in this compound may influence the reaction pathway. For instance, the conjugated enone system could facilitate alternative decomposition pathways or rearrangements that compete with simple decarbonylation.

Photochemical decarbonylation offers a milder alternative to thermal methods. lmu.edu Photoexcitation of cyclic ketones can lead to the expulsion of carbon monoxide via a Norrish type I mechanism. researchgate.netchemrxiv.org In strained systems, this process can be particularly efficient. nih.gov For instance, the photochemical decarbonylation of strained 4-membered cyclic ketones has been shown to proceed through a step-wise cleavage of the C-C bond from the singlet excited state, forming ylide intermediates that can be trapped in cycloaddition reactions. nih.gov This suggests that photochemical decarbonylation of this compound could be a viable route to novel intermediates.

Reaction Type Typical Conditions Expected Intermediates Potential Products
Thermal DecarbonylationHigh Temperature (>200 °C)Acyl-alkyl diradicalAlkenes, smaller ring systems, polymers
Photochemical DecarbonylationUV irradiationExcited state ketone, diradicals, ylidesCyclized products, trapped intermediates

Sigmatropic Rearrangements (e.g., 1,3-Acyl Shifts)

Sigmatropic rearrangements are pericyclic reactions involving the intramolecular migration of a sigma bond over a conjugated π-electron system. masterorganicchemistry.com In the context of this compound, which contains a β,γ-unsaturated ketone moiety within a bicyclic framework, photochemical 1,3-acyl shifts are a plausible transformation.

The oxa-di-π-methane rearrangement is a well-studied photochemical process for β,γ-unsaturated ketones that results in the formation of a cyclopropyl (B3062369) ketone. This rearrangement proceeds via a triplet excited state and involves a 1,2-acyl shift. In the case of bicyclic systems, this can lead to the formation of highly complex and strained polycyclic structures. For example, triplet-sensitized irradiation of bridged bicyclooctenones has been utilized in the synthesis of bicyclo[3.3.0]octanoids. researchgate.net

Specifically, a photochemical 1,3-acyl shift in a bicyclo[2.2.2]octenone system has been used as a key step in the stereoselective synthesis of natural products containing the bicyclo[3.3.0]octane core, such as (±)-hirsutic acid C and complicatic acid. jst.go.jpdocumentsdelivered.com This transformation proceeds from an excited state and leads to a rearranged bicyclic ketone. This precedent suggests that irradiation of this compound could potentially lead to rearranged tricyclic dione structures.

The stereochemical outcome of such rearrangements is often dictated by the geometry of the bicyclic system and the requirement for orbital symmetry to be maintained throughout the pericyclic process. The rigid conformation of the bicyclo[3.3.0]octane skeleton would likely enforce a high degree of stereocontrol on any potential sigmatropic rearrangement.

Rearrangement Type Conditions Key Intermediate Expected Product Feature
Photochemical 1,3-Acyl ShiftUV irradiation (often with sensitizer)Triplet excited stateRearranged tricyclic dione skeleton
Oxa-di-π-methaneUV irradiation (sensitized)Diradical speciesCyclopropyl ketone moiety

Cycloaddition Reactions Involving the Dihydropentalene Moiety

The dihydropentalene-dione system contains an α,β-unsaturated ketone, a classic dienophile for the Diels-Alder reaction. masterorganicchemistry.comwikipedia.orglibretexts.org The reactivity of this moiety in [4+2] cycloaddition reactions is expected to be influenced by both electronic and steric factors imposed by the bicyclic framework.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comwikipedia.org In the case of this compound, the electron-withdrawing nature of the carbonyl groups should activate the double bond towards reaction with electron-rich dienes.

The facial selectivity of the cycloaddition would be dictated by the steric hindrance of the bicyclic system. It is generally observed that cycloadditions to bicyclic systems occur on the less sterically hindered face. In the case of the cis-fused bicyclo[3.3.0]octane skeleton, the convex face is typically more accessible to incoming reagents.

Furthermore, the enone moiety can also participate in photochemical [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings. These reactions typically proceed through a triplet diradical intermediate and are a powerful tool for the construction of strained ring systems.

Cycloaddition Type Reactant Partner Key Features Expected Product
[4+2] Diels-AlderElectron-rich dieneConcerted mechanism, high stereoselectivityPolycyclic adduct with a new cyclohexene (B86901) ring
[2+2] PhotocycloadditionAlkeneStepwise radical mechanism, forms cyclobutane ringPolycyclic adduct with a new cyclobutane ring

Advanced Spectroscopic and Crystallographic Elucidation of 3a,4 Dihydropentalene 2,5 1h,3h Dione Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone for the structural determination of 3a,4-Dihydropentalene-2,5(1H,3H)-dione, confirming the connectivity and stereochemistry of its fused five-membered rings.

One-Dimensional (1D) NMR (¹H, ¹³C) Spectral Interpretation

The 1D NMR spectra of this compound are characterized by their simplicity, which reflects the molecule's C2 symmetry.

The ¹H NMR spectrum , recorded in chloroform-d (B32938) (CDCl₃), displays three distinct signals corresponding to the three types of protons in the molecule. orgsyn.orgwordpress.com The two bridgehead protons (H-3a and H-6a) appear as a multiplet around 3.04 ppm. orgsyn.org The four protons adjacent to the carbonyl groups on one side (H-1α, H-3α, H-4α, H-6α) appear as a doublet of doublets at approximately 2.59 ppm, while the other four methylene (B1212753) protons (H-1β, H-3β, H-4β, H-6β) are observed as a doublet of doublets further upfield at 2.16 ppm. orgsyn.org The splitting patterns (doublet of doublets) for the methylene protons arise from both geminal coupling to the proton on the same carbon and vicinal coupling to the adjacent bridgehead proton.

The ¹³C NMR spectrum is equally informative, showing only three signals as expected from the molecular symmetry. orgsyn.org A signal in the far downfield region, at approximately 217.2 ppm, is unequivocally assigned to the two equivalent carbonyl carbons (C-2 and C-5). orgsyn.org The methylene carbons (C-1, C-3, C-4, C-6) resonate at around 42.6 ppm, and the two bridgehead methine carbons (C-3a and C-6a) appear at approximately 35.5 ppm. orgsyn.org

Table 1: 1D NMR Spectroscopic Data for this compound in CDCl₃ orgsyn.org
NucleusChemical Shift (δ, ppm)Assignment
¹H3.04 (m)Bridgehead CH (2H)
2.59 (dd)CH₂ (4H)
2.16 (dd)CH₂ (4H)
¹³C217.2C=O (2C)
42.6CH₂ (4C)
35.5Bridgehead CH (2C)

Two-Dimensional (2D) Correlation NMR (e.g., HMBC, NOESY) for Connectivity and Spatial Relationships

While specific experimental 2D NMR data such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) for this compound are not detailed in readily available literature, their expected outcomes can be predicted based on the known structure.

HMBC spectroscopy would be used to establish long-range (2-3 bond) correlations between protons and carbons. Expected key correlations would include:

The bridgehead protons (δ ~3.04 ppm) showing correlations to the carbonyl carbons (δ ~217.2 ppm) and the adjacent methylene carbons (δ ~42.6 ppm).

The methylene protons (δ ~2.16 and 2.59 ppm) showing correlations to the carbonyl carbon, the bridgehead carbon, and the other methylene carbon within the same ring.

NOESY spectroscopy would reveal through-space correlations, confirming the cis-fusion of the two five-membered rings. A crucial NOESY correlation would be expected between the bridgehead protons and the "inner" or cis-oriented methylene protons on the adjacent rings, which are in close spatial proximity due to the folded, concave shape of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information, identifying the key functional groups and characterizing the electronic properties of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is highly effective for identifying the functional groups present in this compound. The most prominent and diagnostic feature in its IR spectrum is a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. This peak appears at approximately 1738-1740 cm⁻¹ (in CHCl₃), a typical frequency for a saturated five-membered ring ketone (cyclopentanone). orgsyn.org The slight strain of the five-membered ring results in a higher frequency for this absorption compared to a typical acyclic or six-membered ring ketone. Other significant bands in the spectrum correspond to C-H stretching vibrations of the methylene and methine groups and various C-C bond vibrations. orgsyn.org

Table 2: Key IR Absorption Bands for this compound orgsyn.org
Frequency (cm⁻¹)Vibrational Assignment
1738C=O stretch (ketone)
1405CH₂ scissoring
1222, 1208, 1175C-C stretch / C-H bend

Electronic Absorption and Emission Properties (UV-Vis) for Conjugation and Electronic Structure

The electronic absorption spectrum of this compound is dictated by the electronic transitions of its two isolated carbonyl groups. As there is no conjugation between the two ketone functionalities or with any other π-systems, the molecule does not absorb light in the visible region. In the ultraviolet (UV) region, it is expected to exhibit a weak absorption band corresponding to the symmetry-forbidden n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl groups. For saturated ketones, this transition typically occurs in the range of 270–300 nm with a low molar absorptivity (ε < 100 M⁻¹cm⁻¹). More intense π→π* transitions would occur at much shorter wavelengths, deep in the UV region. Specific experimental λmax values for this compound are not widely reported, but its UV-Vis profile is characteristic of a simple, non-conjugated diketone.

X-ray Diffraction Studies for Solid-State Geometries

X-ray diffraction is the gold standard for determining the precise arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, which together define the molecule's architecture.

Single-crystal X-ray crystallography is the most powerful method for elucidating the exact three-dimensional structure of a molecule. This technique involves directing X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of individual atoms within the crystal lattice.

Despite the utility of this technique, a search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available single-crystal X-ray diffraction structure for this compound. While crystal structures for various derivatives of the bicyclo[3.3.0]octane framework have been reported, establishing the all-syn-cis-stereochemistry in more complex molecules, the specific structure of the parent dione (B5365651) remains undetermined by this method in the public domain. rsc.org The bicyclo[3.3.0]octane skeleton, which forms the core of this molecule, is known to generally adopt a flattened V-shape. iucr.org

Without a solved crystal structure for this compound, a definitive, experimentally determined table of its specific bond lengths, bond angles, and torsional angles cannot be constructed. iucr.org Such data is exclusively derived from the results of single-crystal X-ray diffraction analysis. Theoretical calculations could provide estimates for these parameters, but they would not represent the experimentally verified solid-state geometry.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information for confirming the molecular weight and, by extension, the molecular formula of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information.

For this compound, which has a molecular formula of C₈H₁₀O₂, the expected monoisotopic mass is 138.068 g/mol . nih.gov Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data confirms this, showing a molecular ion peak ([M]⁺) at an m/z of 138. nih.gov This peak corresponds to the intact molecule that has lost one electron. The analysis also reveals several fragment ions, which are formed when the molecular ion breaks apart. The most abundant fragment ions are listed in the table below. nih.gov

m/zRelative Intensity (%)Possible Fragment
13842.0[C₈H₁₀O₂]⁺ (Molecular Ion)
6926.1
4331.7
4199.9
3936.1

Table 1: Key mass spectrometry peaks and relative intensities for this compound based on experimental GC-MS data. nih.gov

The base peak at m/z 41, having the highest relative intensity (99.9%), suggests a very stable fragment ion is formed. The fragmentation pattern provides a unique fingerprint for the molecule and can be used to confirm its identity in complex mixtures.

Strategic Utility of the Dihydropentalene Dione Core in Organic Synthesis and Advanced Materials

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The bicyclo[3.3.0]octane-dione core is a well-established intermediate in the synthesis of complex molecules and natural products. orgsyn.orgnih.gov Its utility stems from the ability to readily functionalize the ketone groups and the adjacent carbon atoms. A key application of this dione (B5365651) scaffold is as a precursor to dihydropentalenes (PnH₂), which are themselves crucial intermediates for accessing the pentalenide dianion (Pn²⁻), a ligand of significant interest in organometallic chemistry. rsc.orgacs.org

The synthesis of substituted dihydropentalenes often begins with a bicyclo[3.3.0]octane-dione derivative. For instance, 2,4,6,8-tetramethylbicyclo[3.3.0]octane-3,7-dione is a key starting material for producing permethylated pentalenes. rsc.org The transformation from the dione to the dihydropentalene skeleton opens a pathway to a class of compounds that are otherwise challenging to synthesize due to the inherent instability of the anti-aromatic pentalene (B1231599) parent molecule. rsc.orgmasterorganicchemistry.com

Furthermore, synthetic strategies have been developed to produce various functionalized dihydropentalenes by reacting cyclopentadienes with α,β-unsaturated ketones, a method that allows for the introduction of diverse aryl and alkyl substituents. nih.govresearchgate.net These substituted dihydropentalenes, which are air-stable and readily purified, serve as robust precursors for creating tailored ligands and advanced materials. rsc.orgacs.org The dione core, therefore, acts as a critical linchpin, bridging simple starting materials to complex, functional dihydropentalene structures.

Table 1: Synthetic Routes to Dihydropentalene Derivatives from Dione and Related Precursors

Precursor TypeReaction/MethodResulting StructureSignificanceReference
Substituted Bicyclo[3.3.0]octane-dioneOxidation, Grignard Reaction, DehydrationSubstituted Dihydropentalenes (e.g., Pn*)Provides access to specific, often bulky, pentalenide ligands. rsc.org
Cyclopentadienes and EnonesBase-promoted Michael Annulation1,3,4,6-Tetraarylated DihydropentalenesAllows for systematic introduction of diverse substituents to tune properties. nih.govresearchgate.net
IsodicyclopentadieneAnaerobic Flash Vacuum PyrolysisUnsubstituted Dihydropentalene (PnH₂)Classic route to the parent dihydropentalene, though less amenable to substitution. rsc.org

Applications in Organometallic Chemistry

The primary value of the dihydropentalene-dione core in organometallic chemistry lies in its role as a synthon for pentalenide ligands. These ligands have unique electronic and structural properties that enable the formation of novel metal complexes with intriguing reactivity and catalytic potential.

Pentalene (C₈H₆) is an 8π-electron, anti-aromatic molecule that is highly reactive and unstable. masterorganicchemistry.comwikipedia.org However, upon double reduction, it forms the pentalenide dianion (Pn²⁻), a planar, 10π-electron system that is aromatic and highly stable, analogous to the well-known cyclooctatetraene (B1213319) dianion (COT²⁻). rsc.orgiupac.org This aromatic stability makes the pentalenide dianion an excellent ligand for a wide range of metals across the periodic table.

The most common route to generating pentalenide ligands is through the deprotonation of dihydropentalene (PnH₂) precursors. rsc.org Dihydropentalenes, synthesized from dione precursors, can be doubly deprotonated using strong bases like butyllithium (B86547) to yield the corresponding dilithium (B8592608) pentalenide salt (Li₂Pn), which is a versatile transmetalation agent for synthesizing other metal complexes. rsc.org

The ability to introduce substituents onto the dihydropentalene scaffold (originating from the dione or other precursors) is crucial. These substituents allow for the fine-tuning of the steric and electronic properties of the resulting pentalenide ligand. For example, bulky silyl (B83357) or aryl groups can enhance the stability of the corresponding metal complexes and influence their reactivity and coordination geometry. acs.orgiupac.orgchemrxiv.org Arylated pentalenides, for instance, have been shown to be weaker donors but better acceptor ligands than the unsubstituted version, making them suitable for coordinating to electron-rich metal centers. researcher.lifersc.orgrsc.org

The unique structure of the pentalenide ligand, with two fused five-membered rings, allows it to bind to one or two metal centers in various coordination modes (hapticity). iupac.orgresearchgate.net This structural flexibility is key to its utility in catalysis. Bimetallic pentalenide complexes, where two metal centers are held in close proximity by the planar ligand, can facilitate strong electronic coupling and cooperative reactivity. researchgate.netnih.gov

Pentalenide-metal complexes have shown promise in several catalytic applications, including:

Olefin Polymerization: Pentalene-bridged zirconocene (B1252598) complexes, when activated with methylaluminoxane (B55162) (MAO), are effective catalysts for the polymerization of olefins like ethene and propene. researchgate.net These catalysts exhibit high thermal stability and can produce polyolefins with very high molecular weights. researchgate.net The ability to modify the substituents on the pentalene ligand provides a mechanism to tailor the properties of the resulting polymers. researchgate.netjuniperpublishers.com

Small Molecule Activation: The dianionic pentalenide ligand is a strong electron donor, making its metal complexes suitable for activating small, inert molecules. Mono- and bimetallic complexes of d- and f-block elements have been explored for the activation of N₂ and CO₂. researcher.lifersc.orgresearchgate.net

Organic Synthesis: The reactivity of indenyl-metal complexes, which are structural analogues of pentalenides, often surpasses that of their cyclopentadienyl (B1206354) counterparts in catalytic reactions such as [2+2+2] cycloadditions and hydrodimerization. nih.gov This suggests that pentalenide complexes hold significant, and still largely untapped, potential for broader applications in synthetic organic chemistry.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in photonics, optical data storage, and telecommunications. researchgate.netnih.gov Organic molecules with extended π-conjugated systems are particularly promising candidates for NLO materials. nih.gov Key molecular features that enhance NLO response include a high degree of electron delocalization and a small highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. researchgate.net

The pentalene framework, derived from the dihydropentalene-dione core, possesses electronic characteristics that make it an intriguing candidate for NLO applications. As an anti-aromatic 8π system, the neutral pentalene molecule has a very small HOMO-LUMO gap, which is a desirable feature for NLO activity. wikipedia.org While the parent pentalene is too unstable for practical use, its derivatives can be stabilized through substitution or by annulation with other aromatic rings. researchgate.net

The design of NLO materials often involves creating a "push-pull" system, where an electron-donating group and an electron-withdrawing group are placed at opposite ends of a conjugated π-system. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecule's dipole moment and a significant first hyperpolarizability (β), a key measure of second-order NLO activity. nih.gov The pentalene core can serve as an efficient π-bridge in such systems. By strategically placing donor and acceptor substituents on the bicyclic framework, it is possible to engineer molecules with tailored NLO responses. Theoretical studies on related polycyclic aromatic hydrocarbons confirm that such functionalization dramatically enhances NLO properties. nih.gov

Design Principles for Novel Chemical Entities Incorporating the Dihydropentalene-dione Motif

The dihydropentalene-dione motif provides a versatile platform for designing novel chemical entities with tailored properties for catalysis and materials science. The key design principles revolve around the strategic introduction of functional groups at various positions on the bicyclic core.

Tuning Ligand Properties for Catalysis: The performance of pentalenide-based catalysts can be systematically modified by altering the substituents on the ligand.

Steric Control: Introducing bulky groups (e.g., tert-butyl, silyl, or aryl groups) can control the coordination environment around the metal center. This steric hindrance can influence catalyst activity, selectivity (e.g., stereoselectivity in polymerization), and stability by preventing catalyst deactivation pathways. chemrxiv.orgnih.gov

Electronic Tuning: The electronic properties of the pentalenide ligand can be adjusted by adding electron-donating or electron-withdrawing substituents. chemrxiv.orgresearcher.life Electron-withdrawing groups, such as aryl rings, can stabilize electron-rich metal centers, while electron-donating alkyl groups can enhance the electron-donating ability of the ligand, making the metal center more reactive for processes like oxidative addition. This tuning allows for the rational design of catalysts for specific transformations. chemrxiv.orgrsc.orgrsc.org

Engineering Materials with Advanced Optical Properties: For NLO applications, the design focuses on maximizing the hyperpolarizability of the molecule.

Extended Conjugation: Extending the π-system by fusing the pentalene core with other aromatic rings (e.g., creating dibenzopentalenes) can decrease the HOMO-LUMO gap and enhance NLO response. researchgate.net

Intramolecular Charge Transfer (ICT): The most effective strategy is the creation of push-pull systems. By synthesizing unsymmetrically substituted dihydropentalenes from corresponding dione precursors, one can install electron-donating groups (e.g., -OR, -NR₂) on one part of the pentalene system and electron-withdrawing groups (e.g., -NO₂, -CN) on another. This polarization of the π-system is a cornerstone of designing high-performance NLO materials. chemrxiv.orgnih.gov

Improving Solubility and Processability: For both catalysis and materials applications, the physical properties of the final compound are critical. The modular synthesis starting from the dione core allows for the introduction of substituents that improve solubility in common organic solvents, facilitating purification, characterization, and application. For example, replacing phenyl groups with p-tolyl or m-xylyl groups can enhance solubility without drastically altering the core electronic structure. researcher.life

By leveraging these design principles, the dihydropentalene-dione scaffold serves as a powerful starting point for the development of a new generation of highly functional organometallic catalysts and advanced optical materials.

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